Endrin ketone
Overview
Description
Endrin ketone is a derivative of endrin, an organochlorine compound primarily used as an insecticide. Endrin itself was developed by Shell and Velsicol Chemical Corporation in 1950 and gained prominence for its effectiveness in controlling agricultural pests . This compound, with the chemical formula C₁₂H₈Cl₆O, is a product of endrin when it is exposed to light or undergoes isomerization . It is a colorless, odorless substance that appears in the environment as a degradation product of endrin .
Mechanism of Action
Target of Action
Endrin ketone, a derivative of endrin, primarily targets the neurological and hepatic systems . The neurological system is affected due to the compound’s neurotoxic properties, which can lead to convulsions and seizures . The hepatic system is another sensitive target, with exposure potentially leading to liver disease .
Mode of Action
For instance, it can cause neurotoxic effects, leading to convulsions and seizures .
Biochemical Pathways
It is known that this compound can interfere with normal cellular functions, leading to adverse health effects .
Pharmacokinetics
This compound is primarily distributed to fat tissues . The major biotransformation product of endrin is anti-12-hydroxyendrin and the corresponding sulfate and glucuronide metabolites . This compound is excreted in urine and feces . No studies were found that described the toxicokinetics of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the neurological and hepatic systems . Neurological effects can include convulsions and seizures, while hepatic effects can lead to liver disease . These effects are likely due to the compound’s interference with normal cellular functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound is produced when endrin is exposed to light . The persistence of endrin in the environment depends highly on local conditions . Some estimates indicate that endrin can stay in soil for over 10 years . Furthermore, this compound has been found in at least 37 sites of the current or former sites on the National Priorities List (NPL), indicating that environmental contamination can influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Endrin ketone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High concentrations of this compound have been found in non-edible parts of plants, which can enter the food chain and potentially pose a risk to consumers, including humans
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation
Subcellular Localization
It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Endrin ketone is typically formed through the isomerization of endrin. This process can occur under high temperatures or in the presence of catalysts. The isomerization reaction involves the rearrangement of the molecular structure of endrin to form this compound .
Industrial Production Methods: Industrial production of this compound is not common as it is primarily a degradation product of endrin. in laboratory settings, endrin can be subjected to controlled conditions to produce this compound. This involves heating endrin in the absence of catalysts or in the presence of specific catalysts to facilitate the isomerization process .
Chemical Reactions Analysis
Types of Reactions: Endrin ketone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other degradation products.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of endrin aldehyde, while reduction can yield less chlorinated derivatives .
Scientific Research Applications
Endrin ketone has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving the degradation and environmental impact of organochlorine pesticides.
Biology: Research on the toxicological effects of this compound helps in understanding its impact on various biological systems.
Medicine: Studies on the neurotoxic effects of this compound contribute to medical research on pesticide poisoning and its treatment.
Industry: this compound is used in environmental monitoring to assess the presence and degradation of endrin in ecosystems
Comparison with Similar Compounds
Endrin: The parent compound from which endrin ketone is derived.
Endrin Aldehyde: Another degradation product of endrin.
Dieldrin: A structurally similar organochlorine pesticide.
Comparison: this compound is unique in its formation as a degradation product of endrin. Unlike endrin and dieldrin, which are primarily used as pesticides, this compound is mainly studied for its environmental and toxicological impact. Its presence in the environment is indicative of the degradation of endrin, making it a useful marker in environmental studies .
Properties
IUPAC Name |
1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHZFAQWVKBTSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866345 | |
Record name | 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Cerilliant MSDS] | |
Record name | Endrin ketone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14110 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53494-70-5, 7378-10-1 | |
Record name | Endrin ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122236 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 53494-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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